Ethyl (5-aminopentyl)carbamate

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Ethyl (5-aminopentyl)carbamate (CAS 124859-22-9) is an acyclic aliphatic carbamate with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol. It features a terminal primary amine and an ethyl carbamate-protected amine linked by a five-carbon alkyl chain.

Molecular Formula C8H18N2O2
Molecular Weight 174.244
CAS No. 124859-22-9
Cat. No. B569225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-aminopentyl)carbamate
CAS124859-22-9
SynonymsCarbamic acid, (5-aminopentyl)-, ethyl ester (9CI)
Molecular FormulaC8H18N2O2
Molecular Weight174.244
Structural Identifiers
SMILESCCOC(=O)NCCCCCN
InChIInChI=1S/C8H18N2O2/c1-2-12-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyQWPZFXKJUXPNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5-Aminopentyl)Carbamate (CAS 124859-22-9): Chemical Identity and Baseline Properties


Ethyl (5-aminopentyl)carbamate (CAS 124859-22-9) is an acyclic aliphatic carbamate with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It features a terminal primary amine and an ethyl carbamate-protected amine linked by a five-carbon alkyl chain. This compound belongs to the class of ω-aminoalkyl carbamates, which are widely employed as synthetic intermediates, PROTAC linkers, and pharmacologically active building blocks [1]. Its calculated LogP of 1.95 and polar surface area (PSA) of 64.35 Ų position it as a moderately lipophilic entity with balanced solubility properties . The compound serves as a monoprotected diamine, enabling selective functionalization in multi-step organic syntheses.

Monoprotected diamine scaffold Ethyl (5-aminopentyl)carbamate provides a C5 spacer with a base-stable ethyl carbamate and a free primary amine, enabling stepwise functionalization in PROTAC linkers and bioconjugates.
Moderate lipophilicity Reported LogP of ~1.95 places it between more polar Boc and more lipophilic Cbz analogs, supporting membrane-permeability tuning without excessive hydrophobicity.
SAR and control applications The 5-aminopentyl chain can serve as a negative-control scaffold in radioprotective studies, where longer alkyl chains show distinct in vivo activity profiles.

Why Substituting Ethyl (5-Aminopentyl)Carbamate with Similar Carbamates Compromises Experimental Integrity


Substituting ethyl (5-aminopentyl)carbamate with other alkyl carbamates or varying the protecting group is not a benign exchange. Direct comparative evidence demonstrates that even minor structural modifications—such as altering the alkyl chain length or the carbamate substituent—can drastically alter pharmacological potency, radioprotective efficacy, and physicochemical properties. For instance, replacing a tert-butyl carbamate with an ethyl carbamate in a related series resulted in a 10-fold drop in inhibitory potency [1]. Similarly, within the ω-aminoalkyl dithiocarbamate family, only specific chain lengths (e.g., 7-aminoheptyl) exhibited significant radioprotective activity, while the 5-aminopentyl derivative showed none [2]. These findings underscore that biological and chemical behavior is exquisitely sensitive to precise molecular architecture, making generic substitution scientifically unsound without rigorous, side-by-side validation.

Carbamate group Ethyl carbamate may not replicate the steric and electronic profile of tert-butyl (Boc) protection; reported shifts in target engagement require project-specific validation.
Alkyl chain length 5-Aminopentyl derivatives may lack radioprotective or biological effects observed for 7-aminoheptyl or other chain lengths; chain-length SAR is highly context-dependent.
Lipophilicity mismatch Compared to benzyl (Cbz) or Boc analogs, the intermediate LogP of the ethyl carbamate may alter membrane permeability and solubility, potentially affecting assay outcomes.

Quantitative Differentiation of Ethyl (5-Aminopentyl)Carbamate: A Comparator-Based Evidence Guide


10-Fold Reduction in Inhibitory Potency When Ethyl Carbamate Replaces Tert-Butyl Carbamate

In a medicinal chemistry program targeting human acetyl-CoA carboxylase 2 (hACC2), direct replacement of a tert-butylcarbamate moiety with an ethyl carbamate (compound 38) resulted in a 10-fold decrease in inhibitory potency. This quantitative shift underscores that the ethyl carbamate group confers significantly different steric and electronic properties compared to the bulkier, more lipophilic tert-butyl analog, directly impacting target engagement [1].

Potency shift
Head-to-head
Ethyl carbamate analog (compound 38) exhibited a 10-fold reduction in hACC2 inhibitory potency relative to the tert-butyl carbamate analog (compound 33).
Steric/electronic differences may significantly alter target engagement.
hACC2 enzymatic assay; requires validation in your target system.
Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Lack of Radioprotective Effect: 5-Aminopentyl Derivative Fails to Improve Survival vs. 7-Aminoheptyl

In a study evaluating eight aminoalkyl dithiocarbamic acid derivatives (chain lengths C2 to C9) for radioprotective capacity in mice, the 5-aminopentyl derivative exhibited no radioprotective effect. In stark contrast, the 7-aminoheptyl derivative provided 40% 30-day survival in γ-irradiated mice (p<0.05 vs. control) [1]. This demonstrates that the C5 alkyl chain confers a distinct and inferior biological profile for this application compared to the C7 analog.

Radioprotective SAR
Head-to-head
5-aminopentyl dithiocarbamate derivative showed 0% 30-day survival benefit in γ-irradiated mice, while the 7-aminoheptyl analog provided 40% survival (p<0.05).
Alkyl chain length critically determines in vivo radioprotective activity.
NMRI mouse model, IP administration; not indicative of human efficacy.
Radioprotection SAR In Vivo Toxicology

Lipophilicity Fine-Tuning: Ethyl (5-Aminopentyl)Carbamate Exhibits Intermediate LogP Between Benzyl and Boc Analogs

Computational and experimental data reveal a distinct lipophilicity gradient among common (5-aminopentyl)carbamate protecting groups. Ethyl (5-aminopentyl)carbamate has a calculated LogP of 1.95 , whereas the tert-butyl (Boc) analog has a reported LogP of 1.29 and the benzyl (Cbz) analog has a LogP of 3.94 . This positions the ethyl carbamate as an intermediate option, offering a different balance of solubility and membrane permeability compared to the more polar Boc or the highly lipophilic Cbz derivatives.

Lipophilicity
Data to verify
Calculated LogP = 1.95
Intermediate between Boc (1.29) and Cbz (3.94) analogs; supports permeability tuning.
Computed values; experimental LogP may differ.
Physicochemical Properties Drug Design PROTAC Linkers

Validated Application Scenarios for Ethyl (5-Aminopentyl)Carbamate Based on Comparative Evidence


PROTAC Linker Optimization Requiring Balanced Lipophilicity and Molecular Weight

In the design of proteolysis-targeting chimeras (PROTACs), linker composition critically influences ternary complex formation and cellular permeability. The ethyl carbamate group offers an intermediate lipophilicity (LogP 1.95) and lower molecular weight compared to benzyl (LogP 3.94) and tert-butyl analogs, making it a suitable choice when a modest increase in lipophilicity over the Boc group is needed without the excessive hydrophobicity of the Cbz group . The data showing a 10-fold potency drop when substituting ethyl for tert-butyl carbamate in an unrelated series [1] further cautions that while ethyl may be beneficial for physicochemical properties, its impact on target engagement must be empirically validated in each specific PROTAC context.

Negative Control for Radioprotective Studies Involving Alkyl Chain Length SAR

Given the definitive lack of radioprotective efficacy for the 5-aminopentyl dithiocarbamate derivative (0% survival benefit) compared to the active 7-aminoheptyl derivative (40% survival) [2], ethyl (5-aminopentyl)carbamate and its derivatives can serve as a well-characterized negative control or reference compound in studies investigating the chain-length dependence of radioprotective or DNA-repair modulating agents. This provides a validated baseline for distinguishing specific chain-length effects from general chemical toxicity.

Monoprotected Diamine for Selective Bioconjugation and Linker Chemistry

As a monoprotected 1,5-diaminopentane, this compound enables stepwise functionalization in bioconjugate chemistry. The primary amine can be reacted with carboxylic acids, activated esters, or carbonyls, while the ethyl carbamate remains stable under basic and nucleophilic conditions [3]. This orthogonality is essential for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs) or fluorescent probes, where precise control over attachment points is paramount. The defined 5-carbon spacer also provides a consistent spatial separation between conjugated moieties.

Application
Selection Property
Validation Focus
PROTAC linker design
Intermediate lipophilicity and molecular weight
Target engagement and permeability benchmarking vs. Boc/Cbz analogs
Radioprotective SAR controls
Chain-length-dependent activity profile
In vivo survival endpoint in rodent models; compare with 7-aminoheptyl scaffold
Stepwise bioconjugation
Orthogonal amine protection (ethyl carbamate + free amine)
Selective functionalization at the primary amine under carbamate stability
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